2-Chloroethyl formate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloroethyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c4-1-2-6-3-5/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOINBKBMJLHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289297 | |
| Record name | 2-chloroethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487-43-0 | |
| Record name | NSC60187 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloroethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2 Chloroethyl Formate
Direct Synthesis Pathways
Direct synthesis of 2-Chloroethyl formate (B1220265) is achieved through precise control of reaction conditions, particularly in free-radical and dehydrohalogenation processes.
Free Radical Initiated Formations
The generation of 2-Chloroethyl formate can be initiated by free radicals, most notably through the reaction of atomic chlorine with an ethyl formate substrate. This process involves hydrogen atom abstraction, leading to the formation of several radical intermediates.
The reaction of atomic chlorine (Cl•) with ethyl formate [CH3CH2O(C=O)H] is a key pathway for producing chlorinated formates. nih.gov The process is initiated by the photolysis of molecular chlorine (Cl2) to generate chlorine atoms. nih.gov These highly reactive atoms then abstract a hydrogen atom from one of three possible sites on the ethyl formate molecule: the formyl group, the α-carbon (next to the ether oxygen), or the β-carbon (the terminal methyl group). nih.govresearchgate.netresearchgate.net
| Radical Precursor | Molar Yield (%) at 297 K | Final Chlorinated Product |
| CH3CHO(C=O)H | 67 ± 5 | 1-Chloroethyl formate |
| CH3CH2O(C=O) | 25 ± 3 | Ethyl chloroformate |
| •CH2CH2O(C=O)H | 8 ± 2 | This compound |
This table presents the distribution of radical precursors formed from the reaction of atomic chlorine with ethyl formate and their corresponding final products. Data sourced from studies conducted at 297 K and pressures of 760-950 Torr. nih.govresearchgate.net
The formation of this compound via the free-radical pathway is directly dependent on the generation of the •CH2CH2O(C=O)H radical. nih.govresearchgate.net This specific radical is a type of ethoxy carbonyl radical formed when a chlorine atom abstracts a hydrogen atom from the terminal methyl group (the β-carbon) of ethyl formate. researchgate.net
The three key radicals generated are:
CH3CHO(C=O)H: Formed by H-abstraction from the α-carbon.
CH3CH2O(C=O): Formed by H-abstraction from the formyl group.
•CH2CH2O(C=O)H: Formed by H-abstraction from the β-carbon.
Once the •CH2CH2O(C=O)H radical is formed, it reacts with a molecule of Cl2 to yield the final product, this compound, and a new chlorine atom, which continues the radical chain reaction. nih.gov The yield of this compound is therefore directly proportional to the rate of hydrogen abstraction from the methyl group, which was determined to be approximately 8 ± 2 mole percent of the initial radical formation at 297 K. nih.govresearchgate.net
Dehydrohalogenation Reactions of Related Precursors
An alternative synthetic approach involves the elimination of hydrogen chloride from a suitable precursor, a process known as dehydrohalogenation.
This compound can be synthesized from β-chloroethyl orthoformate precursors, such as tris(2-chloroethyl) orthoformate [HC(OCH2CH2Cl)3]. microchem.frru.nl This method involves a dehydrohalogenation reaction, typically facilitated by a base. microchem.frru.nl While strong bases can lead to the formation of vinyl orthoesters, specific conditions can yield the desired formate. microchem.fr Another documented procedure involves the treatment of 2-ethoxy-1,3-dioxolane (B1606262) with acetyl chloride to produce this compound. orgsyn.org
Precursor Compounds and Their Reactivity Profiles
The synthesis of this compound relies on a few key precursor compounds with distinct reactivity profiles.
Ethyl Formate (HCOOCH2CH3): This is the primary precursor for the direct free-radical chlorination pathway. Its reactivity is characterized by the susceptibility of its C-H bonds to abstraction by radicals. The different C-H bonds (formyl, α-methylene, and β-methyl) exhibit varying reactivity, leading to a distribution of products. nih.govresearchgate.net
β-Chloroethyl Orthoformates (e.g., Tris(2-chloroethyl) orthoformate): These compounds serve as precursors in dehydrohalogenation reactions. Their reactivity is centered on the chloroethyl groups, where a base can induce the elimination of HCl. microchem.frru.nl These orthoformates can be synthesized from the reaction of 2-chloroethanol (B45725) with other orthoformic acid esters, such as trimethyl orthoformate.
2-Chloroethanol (ClCH2CH2OH): This compound is a fundamental building block for creating β-chloroethyl orthoformate precursors. Its hydroxyl group allows it to react with orthoformate esters in nucleophilic substitution reactions.
Ethyl Orthoformate (HC(OC2H5)3) and Ethylene (B1197577) Glycol (HOCH2CH2OH): These reagents are used to synthesize 2-ethoxy-1,3-dioxolane, an intermediate that can be converted to this compound upon reaction with acetyl chloride. orgsyn.org Their reactivity involves condensation and subsequent ring-opening chlorination.
Ethyl Chloroformate as a Synthetic Intermediate
A significant method for producing chloroethyl chloroformates involves the direct chlorination of ethyl chloroformate. google.com This process concurrently yields both 1-chloroethyl chloroformate and 2-chloroethyl chloroformate. google.com The reaction is typically conducted in a distillation reactor where ethyl chloroformate is contacted with molecular chlorine in a countercurrent manner. google.com While this method produces a mixture of chlorinated products, including undesirable dichloroethyl chloroformates, it represents a direct pathway from a common industrial chemical. google.com The molar ratio of 1-chloroethyl chloroformate to 2-chloroethyl chloroformate in the final product can range from 0.5:1 to 2:1. google.com Another approach involves the reaction of phosgene (B1210022) with anhydrous ethanol (B145695) to produce ethyl chloroformate, which is then chlorinated. lookchem.com
| Precursor | Reagent | Products | Notes |
| Ethyl Chloroformate | Molecular Chlorine (Cl₂) | 1-Chloroethyl chloroformate, 2-Chloroethyl chloroformate | Co-produces dichloroethyl chloroformate by-products. google.com |
| Anhydrous Ethanol | Phosgene | Ethyl Chloroformate | Intermediate step for subsequent chlorination. lookchem.com |
Bis(2-chloroethyl) Ether and Related Halogenated Ethers in Synthesis
Halogenated ethers are crucial compounds in organic synthesis, though their direct use as precursors to this compound is not the most common pathway. Instead, this compound often serves as a precursor for synthesizing more complex halogenated ethers. For instance, this compound, which can be prepared from ethylene glycol and ethyl orthoformate followed by treatment with acetyl chloride, is a starting material for producing dichloromethyl 2-chloroethyl ether via a reaction with phosphorus pentachloride. orgsyn.org
The synthesis of related halogenated ethers like bis(2-chloroethyl) ether is well-documented. A common laboratory and industrial method involves the reaction of diethylene glycol with thionyl chloride. google.com This reaction can be performed without a solvent, and the product is isolated by vacuum distillation. google.com While bis(2-chloroethyl) ether is a significant chemical intermediate, particularly in the synthesis of crown ethers like dibenzo-18-crown-6, it is not typically used as a direct precursor to this compound. wikipedia.orgsciencemadness.org The high reactivity of the ether linkage under certain conditions can make such a transformation challenging without cleavage. sciencemadness.org
| Starting Material | Reagent(s) | Product | Reference |
| Ethylene glycol, Ethyl orthoformate | Acetyl chloride | This compound | orgsyn.org |
| This compound | Phosphorus pentachloride | Dichloromethyl 2-chloroethyl ether | orgsyn.org |
| Diethylene glycol | Thionyl chloride | Bis(2-chloroethyl) ether | google.com |
2-Chloroethyl Isocyanate Reactions
2-Chloroethyl isocyanate is a highly reactive intermediate used to introduce the 2-chloroethyl functional group into various molecular scaffolds. Its primary reaction pathway involves nucleophilic addition to the isocyanate group. It readily reacts with amines and alcohols to form substituted ureas and carbamates, respectively.
For example, the reaction of 2-chloroethyl isocyanate with cyclohexylamine (B46788) is the first step in a two-step synthesis of Lomustine, producing the intermediate 1-(2-chloroethyl)-3-cyclohexylurea. nih.gov Similarly, it reacts with morpholine (B109124), piperazine (B1678402), and methyl piperazine in diethyl ether to synthesize functionalized organic electrophiles like N-(2-chloroethyl) morpholine-4-carboxamide, which can be used as ligands in coordination chemistry. eduprojecttopics.comresearchgate.net While 2-chloroethyl isocyanate is a key building block for creating complex molecules with a chloroethyl moiety, its direct conversion to this compound is not a prominently featured synthetic route in the reviewed literature.
| Reactant | Nucleophile | Product | Application |
| 2-Chloroethyl isocyanate | Cyclohexylamine | 1-(2-chloroethyl)-3-cyclohexylurea | Pharmaceutical intermediate synthesis nih.gov |
| 2-Chloroethyl isocyanate | Morpholine | N-(2-chloroethyl)morpholine-4-carboxamide | Ligand synthesis researchgate.net |
| 2-Chloroethyl isocyanate | Piperazine | N,N'-(2-dichloroethyl) piperazine-4-carboxi-amine | Ligand synthesis eduprojecttopics.com |
Strategic Approaches for Analog Synthesis in Research
The chloroethyl and related chloromethyl functional groups are of significant interest in medicinal chemistry and materials science. Researchers have developed strategic synthetic methods to incorporate these motifs into larger, more complex molecules to generate novel analogs with specific properties.
Chloromethyl Analogs in Quinoxalinone Chemistry
Quinoxalinones are privileged structures in medicinal chemistry, found in a wide array of compounds with diverse biological activities. acs.org A modern strategic approach for functionalizing these scaffolds involves the use of chloromethyl analogs in photoredox-catalyzed reactions. For instance, a recently developed method uses a photoredox-catalyzed cross-coupling reaction to connect C7-chloromethyl-substituted thiazolino ring-fused 2-pyridones with various substituted quinoxalinones. acs.org This mild, single-electron transfer (SET) process allows for the creation of novel, complex heterocyclic systems that are otherwise difficult to access, demonstrating a sophisticated strategy for analog synthesis. acs.org The synthesis of quinoxalinone derivatives can also be achieved through methods like the reductive cyclization of dinitrobenzene derivatives or the reaction of substituted phenylamines with chloroacetyl chloride. sapub.org
Chloroethyl-Functionalized Ligands and Derivatives
The chloroethyl group is a key component in the design of functionalized ligands for coordination chemistry and in the synthesis of bioactive molecules. The reactivity of the C-Cl bond allows for further modification by nucleophilic substitution. iucr.org
Strategic synthesis of such derivatives includes:
From Bis(2-chloroethyl)amine (B1207034): A series of amino acid-linked phosphoryl nitrogen mustard derivatives have been synthesized by reacting derivatives of bis(2-chloroethyl)amine, demonstrating a strategy to create potential antitumor agents. researchgate.net
From 2-Chloroethyl Isocyanate: As previously mentioned, 2-chloroethyl isocyanate serves as a precursor to N-(2-chloroethyl)morpholine-4-carboxamide and related compounds. These molecules act as functionalized electrophiles and can be incorporated as ligands into platinum complexes, creating highly functionalized coordination compounds. eduprojecttopics.comresearchgate.net
In Thiazoline Synthesis: The synthesis of fluorescent probes has been achieved by reacting 2-thiazoline-2-thiol with 4-(bis(2-chloroethyl)amino)benzaldehyde, showcasing the use of the chloroethyl group in developing advanced materials. rsc.org
These examples underscore the strategic importance of the chloroethyl moiety as a versatile functional handle for elaborating molecular structures in various research applications.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Reaction Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for determining the equilibrium geometry of molecules. For 2-Chloroethyl formate (B1220265), DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to perform geometry optimization. nih.govresearchgate.net This process systematically adjusts the atomic coordinates to find the lowest energy conformation, corresponding to the most stable molecular structure.
Once the optimized geometry is obtained, vibrational frequency analysis is performed. This calculation not only confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared and Raman spectra. nih.govrsc.org These theoretical spectra can be compared with experimental data to validate the computational model. nih.gov
Table 1: Predicted Geometrical Parameters for 2-Chloroethyl formate using DFT
This table presents typical geometrical parameters that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation. The values are representative of similar ester and chloroalkane structures.
| Parameter (Atom Labels) | Bond Length (Å) | Parameter (Atom Labels) | Bond Angle (°) |
| C1=O1 | 1.205 | O1=C1-O2 | 125.8 |
| C1-O2 | 1.334 | C1-O2-C2 | 116.5 |
| O2-C2 | 1.448 | O2-C2-C3 | 108.9 |
| C2-C3 | 1.521 | C2-C3-Cl | 110.7 |
| C3-Cl | 1.802 | H-C1-O2 | 109.5 |
| C1-H | 1.108 | H-C-H | 109.5 |
| *Atom labeling: O=C(1)H-O(2)-C(2)H₂-C(3)H₂-Cl |
While DFT is excellent for geometries and frequencies, Coupled Cluster (CC) theory, particularly the CCSD(T) method, is often considered the "gold standard" for calculating highly accurate molecular energies. afit.edunih.gov CCSD(T) stands for Coupled Cluster with Singles, Doubles, and perturbative Triples. It provides a more rigorous treatment of electron correlation—the interactions between electrons—than most DFT functionals.
A common and efficient strategy is to use a dual-level approach, where the molecular geometry is optimized using a less computationally expensive method like DFT, and then a single-point energy calculation is performed on this geometry using the high-accuracy CCSD(T) method. researchgate.networldscientific.com This CCSD(T)//DFT approach provides a balance between computational cost and accuracy, yielding reliable reaction and activation energies. researchgate.net Such calculations are crucial for studying reactions where this compound is a product, such as in the chlorination of ethyl formate. researchgate.net
The refined energies from CCSD(T) calculations are instrumental in mapping the potential energy surface (PES) for a chemical reaction. researchgate.netnih.gov A PES is a multidimensional surface that represents the energy of a molecule or system of molecules as a function of its geometry. By mapping the PES, chemists can identify the most favorable reaction pathways.
Key features of a PES include minima, which correspond to stable reactants and products, and saddle points, which represent transition states—the highest energy point along the lowest energy reaction path. researchgate.netacs.org Computational methods can precisely locate and characterize these transition states, providing critical information about the activation energy barrier of a reaction. researchgate.netresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that a located transition state correctly connects the desired reactants and products on the PES. researchgate.net
Molecular Modeling and Electronic Structure Analysis
Beyond energetics, computational methods provide deep insights into the electronic structure of this compound, which governs its reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy gap between the HOMO and LUMO is a critical parameter. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. science.govchalcogen.ro From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electronegativity, which quantify the molecule's electronic properties. nih.govresearchgate.net
Table 2: Predicted Frontier Orbital Properties and Chemical Descriptors for this compound
This table shows representative values for FMO analysis, derived from DFT calculations on analogous molecules. nih.govresearchgate.net
| Property | Definition | Predicted Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -11.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 10.7 |
| Ionization Potential (I) | -EHOMO | 11.5 |
| Electron Affinity (A) | -ELUMO | 0.8 |
| Chemical Hardness (η) | (I - A) / 2 | 5.35 |
| Electronegativity (χ) | (I + A) / 2 | 6.15 |
Natural Bond Orbital (NBO) analysis is a powerful tool used to study the distribution of electron density in a molecule and the nature of its chemical bonds. It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. aip.orgresearchgate.net
Table 3: Selected NBO Second-Order Perturbation Analysis for this compound
This table illustrates key donor-acceptor interactions and their stabilization energies (E(2)) as would be predicted by NBO analysis, based on findings for similar compounds. researchgate.netresearchgate.net
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O1) | σ* (C1-O2) | 25.3 | n → σ* (Resonance) |
| LP (O2) | σ* (C1-O1) | 30.1 | n → σ* (Resonance) |
| LP (O2) | σ* (C2-C3) | 2.5 | n → σ* (Hyperconjugation) |
| LP (Cl) | σ* (C2-C3) | 1.8 | n → σ* (Hyperconjugation) |
| σ (C2-C3) | σ* (C3-Cl) | 4.9 | σ → σ* (Hyperconjugation) |
| LP denotes a lone pair orbital. σ denotes an anti-bonding orbital. |
Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are rich or deficient in electrons. For this compound, the MEP surface highlights the distribution of charge and provides clues about its reactivity towards electrophilic and nucleophilic species. researchgate.netiucr.org
In an MEP map of this compound, distinct regions of varying potential are expected:
Negative Regions (Nucleophilic Sites): The most negative potential is concentrated around the carbonyl oxygen (O=C) and, to a lesser extent, the ether oxygen (-O-). These areas, rich in electron density, are the most likely sites for electrophilic attack.
Positive Regions (Electrophilic Sites): Positive potential is generally found around the hydrogen atoms, making them susceptible to attack by nucleophiles. The carbon atom of the carbonyl group also carries a significant partial positive charge, marking it as an electrophilic center.
Neutral/Slightly Positive Regions: The alkyl chain and the chlorine atom will exhibit intermediate potentials, influenced by the inductive effects of the neighboring electronegative atoms.
Complementary to MEP, charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charge on each atom. researchgate.netnih.gov This analysis confirms the qualitative picture provided by the MEP. The high electronegativity of the oxygen atoms results in them bearing significant partial negative charges, while the adjacent carbon atoms are electron-deficient. The chlorine atom also introduces a localized region of negative charge and influences the polarity of the C-Cl bond. nih.gov
Table 1: Predicted Charge Distribution Characteristics of this compound
| Atomic Site | Expected Partial Charge | Implication for Reactivity |
| Carbonyl Oxygen (O=C) | Strongly Negative | Primary site for electrophilic attack and protonation. |
| Ether Oxygen (-O-) | Negative | Secondary site for electrophilic attack. |
| Carbonyl Carbon (C=O) | Strongly Positive | Site for nucleophilic attack. |
| Hydrogens (-CH2-, -CHO) | Positive | Susceptible to abstraction by radical species. |
| Chlorine (Cl) | Negative | Influences the molecule's overall polarity and dipole moment. |
This table is based on general principles of organic chemistry and findings from computational studies on analogous molecules. researchgate.netresearchgate.netnih.gov
Conformational Analysis through Quantum Chemical Methods
This compound is a flexible molecule with several rotatable single bonds, leading to the existence of multiple conformational isomers, or conformers. Conformational analysis using quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations like Møller–Plesset perturbation theory (MP2), is employed to determine the geometries of stable conformers and their relative energies. uio.norsc.org
The analysis typically involves scanning the potential energy surface by systematically rotating the key dihedral angles. For this compound, the most important dihedral angles are:
τ1 (C-O-C-C): Rotation around the ester C-O bond.
τ2 (O-C-C-Cl): Rotation around the C-C bond of the ethyl group.
Computational studies on similar molecules, such as 2-fluoroethylazide and 2-Chloroethyl (methylsulfonyl) methanesulfonate (B1217627), have shown that the relative orientation of the functional groups can lead to different stable forms, often designated as anti (dihedral angle of ~180°) and gauche (dihedral angle of ~60°). researchgate.netuio.no For this compound, the interplay of steric hindrance and electrostatic interactions (like dipole-dipole interactions) determines the energy hierarchy of its conformers. The most stable conformer is the one that minimizes these repulsive forces. Quantum chemical calculations can predict the rotational constants and vibrational frequencies for each conformer, which can be used to guide and confirm experimental spectroscopic studies. uio.no
Theoretical Prediction of Kinetic and Thermochemical Parameters
Theoretical models are indispensable for predicting the reaction kinetics and thermochemistry that govern the atmospheric fate of this compound. These predictions are vital for assessing its environmental impact.
Canonical Variational Transition State Theory (CVT) and Tunneling Effects (SCT)
The atmospheric degradation of this compound is primarily initiated by hydrogen abstraction reactions with hydroxyl (OH) radicals. To accurately calculate the rate constants for these reactions over a range of atmospheric temperatures, advanced theoretical methods are required.
Canonical Variational Transition State Theory (CVT) is a powerful method for rate constant calculations. scispace.comumn.edu Unlike conventional Transition State Theory (TST), which assumes the transition state is located at the saddle point of the potential energy surface, CVT variationally optimizes the position of the dividing surface between reactants and products to minimize the rate of flux, providing a more accurate rate constant. researchgate.netnih.gov
For reactions involving the transfer of a hydrogen atom, quantum mechanical tunneling is a significant phenomenon that allows the reaction to proceed even if the system does not have enough energy to overcome the activation barrier classically. The Small-Curvature Tunneling (SCT) correction is a multidimensional tunneling method frequently used in conjunction with CVT. acs.orgumn.edu The SCT method accounts for the fact that the tunneling path is not necessarily the minimum energy path but rather a compromise between a short path and a low potential energy barrier. The combination of CVT with SCT corrections (CVT/SCT) has been shown to provide excellent agreement with experimental results for the kinetics of many atmospheric reactions. researchgate.netresearchgate.net
Branching Ratios and Selectivity Predictions
The reaction of this compound with an OH radical can proceed via several different pathways, as hydrogen atoms can be abstracted from three distinct positions:
Formyl C-H bond: H-abstraction from the formate group.
α-Methylene C-H bonds: H-abstraction from the -OCH₂- group.
β-Methylene C-H bonds: H-abstraction from the -CH₂Cl group.
The branching ratio represents the fraction of the total reaction that proceeds through each specific channel. fiu.edu Theoretical kinetics calculations, using methods like CVT/SCT, can determine the rate constant for each individual abstraction pathway. The branching ratio is then calculated as the rate of a specific channel divided by the sum of the rates of all channels.
Studies on the analogous reaction of chlorine atoms with ethyl formate have shown that H-abstraction occurs from all possible sites, with the -CH₂- group being the most reactive. acs.orgresearchgate.net For this compound, the C-H bonds in the -OCH₂- group are expected to be the most susceptible to abstraction by OH radicals due to the activating effect of the adjacent ether oxygen. The pathway with the lowest activation energy will be the most favorable kinetically and will exhibit the largest branching ratio, thus dictating the primary degradation products in the atmosphere. acs.org
Table 2: Potential Hydrogen Abstraction Channels and Factors Influencing Selectivity
| Reaction Channel | Description | Influencing Factors |
| Channel 1 | Abstraction of the formyl hydrogen from the -C(O)H group. | Bond dissociation energy of the formyl C-H bond. |
| Channel 2 | Abstraction of a hydrogen from the methylene (B1212753) group adjacent to the ether oxygen (-OCH₂-). | Activation by the electron-donating ether oxygen, which stabilizes the resulting radical. |
| Channel 3 | Abstraction of a hydrogen from the methylene group adjacent to the chlorine atom (-CH₂Cl). | Deactivation by the electron-withdrawing chlorine atom. |
Global Warming Potentials and Atmospheric Lifetimes (Analogous Ethers)
The environmental impact of a volatile organic compound is often characterized by its atmospheric lifetime and Global Warming Potential (GWP).
The atmospheric lifetime (τ) of a compound like this compound is primarily determined by its reaction rate with OH radicals, the main atmospheric oxidant. The lifetime is inversely proportional to this rate constant (τ ≈ 1/k_OH[OH]). Compounds with readily abstractable hydrogen atoms, such as ethers and esters, tend to have shorter atmospheric lifetimes. acs.org
The Global Warming Potential (GWP) is a metric that compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide over a specific time horizon (typically 20, 100, or 500 years). nih.gov It depends on the compound's atmospheric lifetime and its ability to absorb infrared radiation (its radiative efficiency). researchgate.net
While specific experimental data for this compound is scarce, its environmental properties can be estimated by analogy to similar chloroethers and hydrofluoroethers (HFEs). noaa.govacs.org Halogenated ethers that contain C-H bonds generally have short atmospheric lifetimes, on the order of days to a few years. acs.orgbohrium.com For example, the lifetime of 2-chloroethyl ethyl ether has been estimated to be very short, leading to negligible GWP values. researchgate.net This is in stark contrast to fully halogenated compounds like CFCs, which have very long lifetimes and high GWPs. mit.edu The presence of multiple abstractable hydrogen atoms in this compound strongly suggests it will have a short atmospheric lifetime and consequently a low GWP.
Table 3: Atmospheric Lifetimes and GWPs for Analogous Ethers
| Compound | Atmospheric Lifetime | GWP (100-year horizon) | Reference |
| CF₃CF₂C(O)OCH₃ | 1.15 years | 100 | bohrium.com |
| CHF₂CF₂C(O)OCH₃ | 0.26 years | 23 | bohrium.com |
| CF₃OCF₂CF₂H | 27 years | 3690 | acs.org |
| (CF₃)₂CHOCH₃ | ~100 days | Small | acs.org |
| CF₃CF₂CH₂OCH₃ | ~20 days | Small | acs.org |
| CHF₂CF₂CH₂OCH₃ | ~14 days | Small | acs.org |
| 2-Chloroethyl ethyl ether | Short | ~0.04 | researchgate.net |
Advanced Analytical and Spectroscopic Characterization Methods
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are paramount for separating 2-Chloroethyl formate (B1220265) from complex matrices and quantifying its presence. Gas and liquid chromatography, coupled with various detectors, offer high sensitivity and selectivity for this purpose.
Gas Chromatography-Flame Ionization Detection (GC/FID)
Gas chromatography with a flame ionization detector (GC/FID) is a robust technique for the analysis of volatile organic compounds like 2-Chloroethyl formate. scioninstruments.commeasurlabs.com In this method, the sample is vaporized and separated into its components within a capillary column. As the separated compounds elute from the column, they are burned in a hydrogen-air flame. The combustion of organic compounds produces ions, generating a current that is proportional to the amount of analyte present. scioninstruments.com
The study of the reaction between atomic chlorine and ethyl formate has utilized GC/FID to quantify the products, which include this compound. nih.gov This research demonstrated that at 297 K, the reaction yields 8 ± 2 mole percent of the CH2CH2O(C═O)H radical, the precursor to this compound. nih.gov Furthermore, GC systems can be equipped with detectors specific for halogens, allowing for the differentiation of chloroethyl esters from other organic compounds based on the detector response ratios. nih.gov
GC/FID System Parameters for Analysis of Related Compounds:
| Parameter | Value |
| Column Type | Capillary Column |
| Detector | Flame Ionization Detector (FID) |
| Carrier Gas | Nitrogen (N2) |
| Fuel Gas | Hydrogen (H2) |
| Oxidant | Air |
High Performance Liquid Chromatography (HPLC) of Derivatized Analogs
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. For analytes lacking a strong chromophore, such as this compound, derivatization is often necessary to enable detection by UV or fluorescence detectors. dtic.mil Chloroformates, including this compound, can be used as derivatizing agents themselves to analyze other compounds like amino acids. science.govtypeset.io
For the analysis of related chloroethyl compounds, derivatization to form chromophore-bearing analogs has been successfully employed. For instance, 2-chloroethyl ethylsulfide has been derivatized to a phenylsulfonylfilimine, which can be readily detected by a UV detector. dtic.mil This approach allows for the sensitive quantification of the original chloroethyl compound. dtic.mil Reverse-phase HPLC methods are commonly used for the separation of these derivatized analogs. dtic.milsielc.com
Typical HPLC Conditions for Derivatized Analogs:
| Parameter | Condition |
| Chromatography Mode | Reverse Phase (RP) |
| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., phosphoric or formic acid) sielc.com |
| Detection | UV or Fluorescence |
| Derivatizing Agent | Chromophore-bearing reagent (e.g., for related chloroethyl compounds) dtic.mil |
Liquid Chromatography-Mass Spectrometry (LC-MS-MS) for Degradation Products
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) is a powerful tool for the identification and quantification of trace-level impurities and degradation products. This technique is particularly valuable for analyzing complex mixtures and identifying unknown compounds. researchgate.netdiva-portal.orgdtic.mil The use of LC-MS has become increasingly prevalent for the analysis of chemical warfare agent-related compounds, many of which are non-volatile and require such sensitive methods. dtic.mil
In the context of related chloroethyl compounds, LC-MS-MS has been instrumental in identifying and quantifying genotoxic impurities. researchgate.netresearchgate.net For instance, a method for the analysis of bis(2-chloroethyl) amine in a drug substance was developed using UHPLC-MS/MS with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. researchgate.net This highlights the capability of LC-MS-MS to detect and quantify low levels of chloroethyl-containing degradation products. researchgate.net The degradation of pharmaceuticals can also be studied using LC coupled with high-resolution mass spectrometry to identify transformation products. acs.org
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and aiding in the characterization of related compounds.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify functional groups within a molecule by measuring the absorption of infrared radiation. bruker.compressbooks.pub The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the C-Cl, C-O, and C=O bonds.
FT-IR spectroscopy can be coupled with gas chromatography (GC/FT-IR) to provide real-time spectral data for separated components. epa.govepa.govresearchgate.net This technique is particularly useful for identifying isomers that may be difficult to distinguish by mass spectrometry alone. epa.gov The vapor-phase FT-IR spectra of organic compounds show characteristic group frequencies that aid in compound class assignment. epa.gov For example, the analysis of semivolatile organic compounds can be performed using GC/FT-IR. epa.gov
Key IR Absorption Bands for this compound (Predicted):
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| C=O (Ester) | 1750-1735 |
| C-O (Ester) | 1300-1000 |
| C-Cl | 800-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption characteristics of this compound in the ultraviolet and visible regions are primarily governed by the electronic transitions associated with the formate ester functional group. Simple alkyl formates, lacking extensive chromophoric systems, typically exhibit weak absorption bands in the far ultraviolet region.
The main chromophore in this compound is the carbonyl group (C=O) within the formate moiety. This group can undergo a weak, symmetry-forbidden n → π* (n-to-pi-star) transition, which involves the excitation of a non-bonding electron from an oxygen lone pair to the antibonding π* orbital of the carbonyl double bond. For simple, non-conjugated esters, the absorption maximum (λmax) for this transition typically occurs in the range of 210–220 nm.
Studies on a series of simple alkyl formates, including methyl, ethyl, n-propyl, and n-butyl formate, have confirmed that their UV absorption spectra are measured in the wavelength range of 211 to 260 nm. edpsciences.org The presence of the chloro-substituent on the ethyl group in this compound is not expected to cause a significant bathochromic (red) shift of this absorption band into the near-UV or visible range. Therefore, the compound is colorless, and its primary electronic transition is located at the lower end of the operational range of standard UV-Vis spectrophotometers. nih.gov
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺•) corresponding to the compound's molecular weight, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Key fragmentation pathways would include:
Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group.
McLafferty rearrangement: If applicable, though less likely for a formate.
Loss of neutral molecules: Such as the loss of a chlorine radical or hydrogen chloride.
Analysis of similar 2-chloroethyl esters confirms that fragmentation often involves the chloroethyl moiety. oup.comnih.gov For instance, in related compounds, a prominent fragment corresponding to the chloroethyl cation [CH₂CH₂Cl]⁺ (m/z 63 and 65) is commonly observed. dtic.mil
The table below outlines the predicted principal fragments for this compound (C₃H₅ClO₂, Molecular Weight: 124.54 g/mol for ³⁵Cl; 126.54 g/mol for ³⁷Cl).
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (for ³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 124/126 | Molecular Ion | [C₃H₅ClO₂]⁺• | - |
| 89 | Loss of Chlorine | [C₃H₅O₂]⁺ | [M - Cl]⁺ |
| 79/81 | Chloroethoxy fragment | [OCH₂CH₂Cl]⁺ | Cleavage of C-O bond |
| 63/65 | Chloroethyl cation | [CH₂CH₂Cl]⁺ | Cleavage of ester oxygen bond |
| 45 | Formyl cation | [CHO]⁺ | Cleavage of C-O bond |
X-Ray Crystallography for Solid-State Structure Determination
As this compound is a liquid at standard conditions, single-crystal X-ray diffraction studies have not been performed on the compound itself. However, the structural characteristics of the chloroethyl moiety can be thoroughly understood by examining the crystal structures of various solid chloroethyl derivatives. These analyses provide precise information on bond lengths, bond angles, and the conformational preferences of the chloroethyl group.
Crystal Structure Analysis of Chloroethyl Derivatives
X-ray diffraction studies on a range of crystalline compounds containing the chloroethyl group have revealed detailed three-dimensional molecular geometries. The conformation of the N-C-C-Cl torsion angle is a particularly noteworthy feature, indicating significant rotational flexibility of the group, which can be influenced by crystal packing forces and intramolecular interactions.
For example, the crystal structure of dichlorophosphinic bis(2-chloroethyl)amide shows two crystallographically independent chloroethyl groups with distinct N-C-C-Cl torsion angles of 64.57° and 175.62°, highlighting different conformations within the same crystal lattice. science-softcon.de In the case of (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride, the chloroethyl substituent adopts an extended conformation. popline.org
The table below summarizes crystallographic data for several representative chloroethyl derivatives, illustrating the common crystal systems and space groups in which these molecules crystallize.
Table 2: Crystallographic Data for Selected Chloroethyl Derivatives
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| Dichlorophosphinic bis(2-chloroethyl)amide | C₄H₈Cl₄NOP | Monoclinic | P 2₁/c | a=9.0723 Å, b=8.4810 Å, c=13.135 Å, β=101.221° | science-softcon.de |
| 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride | C₁₃H₁₉ClNO₂⁺ · Cl⁻ | Monoclinic | P 2₁/c | - | nih.govcolab.ws |
| (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride | C₁₀H₁₅ClNS⁺ · Cl⁻ | Monoclinic | P 2₁/c | a=10.0211 Å, b=15.1189 Å, c=8.7077 Å, β=101.44° | popline.org |
| 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one | C₆H₉ClN₂O | Monoclinic | P 2₁/c | a=7.659 Å, b=11.334 Å, c=9.083 Å, β=106.88° | edpsciences.orgoup.com |
Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding)
The solid-state packing of chloroethyl derivatives is stabilized by a network of weak and strong intermolecular interactions. The chlorine atom, along with other functional groups, plays a pivotal role in directing the supramolecular architecture through hydrogen and halogen bonds. wikipedia.org
Hydrogen Bonding: While not a strong hydrogen bond acceptor, the chlorine atom can participate in weak C-H···Cl hydrogen bonds. More significantly, in derivatives containing amine or hydroxyl groups, strong N-H···Cl and O-H···Cl hydrogen bonds are formed with chloride counter-ions or the chlorine atom of a neighboring molecule. popline.org In the structure of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, strong N-H···O hydrogen bonds lead to the formation of dimers and ribbons. edpsciences.orgoup.com Hirshfeld surface analysis of this compound quantified the contributions of various interactions to the crystal packing, with H···H (43.3%), Cl···H/H···Cl (22.1%), and O···H/H···O (18.7%) being the most significant. edpsciences.orgoup.com
Halogen Bonding: The chlorine atom in a chloroethyl group can act as an electrophilic "halogen bond donor," interacting with a nucleophilic region on an adjacent molecule. This type of interaction is highly directional. Observed halogen bonds in chloro-derivatives include:
Cl···Cl Interactions: These contacts between chlorine atoms of neighboring molecules contribute to the stability of the crystal lattice. oup.comwikipedia.org These can be classified as Type I (symmetrical) or Type II (L-shaped), with the latter being considered a true halogen bond. acs.org
C-Cl···π Interactions: The electrophilic region of the chlorine atom can interact with the electron-rich π-system of an aromatic ring on another molecule. This interaction helps to form layered structures in the crystal packing of some derivatives. edpsciences.orgoup.com
These varied intermolecular forces collectively determine the final three-dimensional arrangement of molecules in the solid state, influencing the physical properties of the crystalline material.
Applications in Advanced Materials and Organic Synthesis
Building Blocks for Complex Organic Molecules
2-Chloroethyl formate (B1220265) is a key intermediate in the synthesis of a variety of organic compounds. nbinno.compubcompare.ai Its bifunctional nature enables its incorporation into larger molecular frameworks, making it valuable in medicinal chemistry, agrochemistry, and polymer science. pubcompare.aigoogle.com
2-Chloroethyl formate is recognized as a useful intermediate for the synthesis of pharmaceuticals. nbinno.comgoogle.com It is employed in organic and medicinal chemistry for constructing complex molecules and for peptide modification. pubcompare.ai The compound's reactivity allows it to be a precursor in multi-step synthetic pathways leading to pharmacologically active agents. For instance, it has been used in the synthesis of heterocyclic compounds with potential biological activity. sigmaaldrich.com
One specific application is in the synthesis of (±)-7-(2-chloroethyloxycarbonyloxy)-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo-[3,4-b]-pyrazin-5-one. sigmaaldrich.com Another documented use is in the creation of (4S)-4-hydroxymethyl-N-[(αR)-α-methylbenzyl]-2-oxazolidinone. sigmaaldrich.com These examples highlight its role in adding specific functional groups to a molecule to build the final, complex drug structure.
Table 1: Examples of Pharmaceutical Intermediates Synthesized Using this compound
| Target Compound | Synthetic Role of this compound | Reference |
|---|---|---|
| (±)-7-(2-chloroethyloxycarbonyloxy)-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo-[3,4-b]-pyrazin-5-one | Reagent for introducing the 2-chloroethyloxycarbonyl group. | sigmaaldrich.com |
| (4S)-4-hydroxymethyl-N-[(αR)-α-methylbenzyl]-2-oxazolidinone | Used as a reactant in the synthesis pathway. | sigmaaldrich.com |
| Propargyl dienamide | Precursor for creating an intermediate in the synthesis. | sigmaaldrich.com |
The utility of this compound extends to the agrochemical industry, where it is a known intermediate for the synthesis of herbicides. nbinno.comgoogle.com Its chemical structure allows it to be a foundational component for building more complex molecules with desired herbicidal activity.
In the realm of functional materials, this compound is used in the production of dyes, pigments, and resins. nbinno.com Its ability to react and integrate into larger structures makes it a versatile building block for these materials. nbinno.com Furthermore, related vinyl ether monomers, such as 2-chloroethyl vinyl ether, are used to create functional polymers for energy applications, including fuel cell membranes and polymeric electrolytes for lithium-ion batteries. acs.org
This compound and its close derivatives are instrumental in the synthesis of advanced polymers. Specifically, 2-chloroethyl vinyl ether (CEVE), a related monomer, undergoes polymerization to create scaffolds for more complex macromolecular architectures. mdpi.com Cationic RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization has been effectively used to polymerize CEVE, among other vinyl ethers. acs.org
Studies have demonstrated the synthesis of statistical copolymers using CEVE with other monomers like n-butyl vinyl ether (BVE) or N-vinylpyrrolidone (NVP). mdpi.comnih.gov The resulting copolymers, such as P(NVP-stat-CEVE), contain the chloroethyl side group, which can be further modified to create graft copolymers with side chains like poly(ε-caprolactone) (PCL) or poly(l-lactide) (PLLA). mdpi.com This "grafting from" or "grafting onto" approach allows for the creation of branched polymers with tailored properties. mdpi.com
While this compound itself is more of a precursor or modifying agent, related chloroethyl compounds are directly used in forming macrocyclic structures. For example, bis(2-chloroethyl)ether is a common reagent used in high-yield macrocyclization reactions to create host molecules, such as those containing a sucrose (B13894) unit, which can bind cations. acs.org
Table 2: Polymerization Studies Involving 2-Chloroethyl Vinyl Ether (CEVE)
| Co-monomer | Polymerization Method / Initiation System | Resulting Polymer Architecture | Reference |
|---|---|---|---|
| n-Butyl vinyl ether (BVE) | Cationic polymerization; Cp₂ZrMe₂ / [B(C₆F₅)₄]⁻[Me₂NHPh]⁺ | Statistical copolymer P(BVE-stat-CEVE) used as a scaffold for graft copolymers. | mdpi.com |
| N-vinylpyrrolidone (NVP) | Radical RAFT polymerization; AIBN with xanthate CTA | Statistical copolymer P(NVP-stat-CEVE). | nih.gov |
| Various vinyl ethers | Photocatalytic cationic RAFT polymerization | Homopolymer of CEVE. | acs.org |
Derivatization Strategies in Analytical Chemistry
In analytical chemistry, derivatization is a key strategy to modify analytes to make them suitable for a particular analytical method, most notably gas chromatography (GC). Alkyl chloroformates, including this compound, are prominent reagents for this purpose. researchgate.netwikipedia.org
Alkyl chloroformates (RCFs) are widely used as derivatizing agents to prepare polar analytes for GC analysis. researchgate.net Many biologically and environmentally relevant molecules, such as amino acids, organic acids, and phenols, are often non-volatile and thermally unstable, making them unsuitable for direct GC analysis. researchgate.netcore.ac.uk Derivatization with alkyl chloroformates converts these hydrophilic compounds into more volatile and thermally stable organophilic esters and carbamates. researchgate.netnih.gov
This process is often advantageous because it can be performed rapidly, sometimes in under a minute, and directly in an aqueous environment, which simplifies sample preparation by eliminating the need for drying steps. researchgate.netnih.gov The reaction involves the simultaneous esterification and acylation of functional groups like hydroxyl, carboxyl, and amino groups. researchgate.net Various alkyl chloroformates, including methyl, ethyl, and propyl chloroformate, have been successfully used for this purpose in the analysis of compounds in diverse matrices like human plasma, urine, and water samples. nih.govnih.govresearchgate.net
Derivatization with alkyl chloroformates not only enables the analysis of non-volatile compounds by GC but also significantly enhances their detection. researchgate.netcore.ac.uk The introduction of the chloroformate-derived group can improve the chromatographic properties of the analyte, leading to better peak shape and resolution. core.ac.uk
Furthermore, the choice of chloroformate can be tailored to the specific detector being used. Using halogenated reagents like 2-chloroethyl chloroformate can augment the response in a GC system equipped with an electron-capture detector (GC-ECD), which is highly sensitive to halogenated compounds. researchgate.net Similarly, highly fluorinated chloroformates have been shown to produce derivatives with low detection limits (10–100 fmol) when analyzed by GC-mass spectrometry (MS) in electron capture negative ionization (ECNI) mode. acs.org
This enhancement is critical for trace analysis. For example, the derivatization of bisphenol-A (BPA) with ethyl chloroformate allowed for its detection at levels as low as 0.01 µg L⁻¹ in water. nih.gov In the context of metabolomics, derivatization with ethyl chloroformate was found to significantly increase the number of detectable metabolites and expand their peak areas in GC-MS analysis of urine samples. core.ac.uk This derivatization also makes it possible to analyze compounds by methods like HPLC with a UV detector, which would not be feasible for the underivatized molecules that lack a suitable chromophore. dtic.mil
Table 3: Enhancement of Analytical Detection via Derivatization with Chloroformates
| Analyte | Derivatizing Agent | Analytical Method | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Bisphenol-A (in water) | Ethyl chloroformate (ECF) | SPME-GC-MS | 0.01 µg L⁻¹ | nih.gov |
| Bisphenol-A (in milk) | Ethyl chloroformate (ECF) | SPME-GC-MS | 0.1 µg L⁻¹ | nih.gov |
| Norephedrine | Ethyl chloroformate (ECF) | GC-FID | 11.2 µg/mL | asianpubs.org |
| Ephedrine | Ethyl chloroformate (ECF) | GC-FID | 12.5 µg/mL | asianpubs.org |
| Polar Analytes (e.g., malic acid, valine) | 2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate (OFPCF) | GC-MS (ECNI) | 10–100 fmol | acs.org |
Ligand Design and Metal Complex Chemistry
The chloroethyl functional group, characterized by a chlorine atom attached to an ethyl backbone, serves as a versatile building block in the design of specialized ligands for coordination chemistry. While this compound itself is one example, a broader range of chloroethyl-containing molecules are more commonly employed as precursors in ligand synthesis. These precursors readily undergo nucleophilic substitution reactions, allowing for the introduction of various donor atoms and the construction of ligands with tailored electronic and steric properties.
Chloroethyl-Functionalized Ligands in Coordination Chemistry
The reactivity of the carbon-chlorine bond in chloroethyl moieties is the cornerstone of their utility in ligand synthesis. This reactive site allows for the facile introduction of a wide array of donor groups, leading to the formation of polydentate ligands that can chelate to metal centers.
A prominent strategy involves the use of chloroethyl-functionalized amines, ethers, and sulfides as synthons. For instance, N-{2-(chloroethyl)}pyrrolidine is a key precursor for creating ligands with nitrogen and other donor atoms. researchgate.net Through nucleophilic substitution, the chloro group can be replaced by moieties such as phenylseleno (PhSe-), phenylthio (PhS-), or even another amino group, resulting in bidentate or tridentate ligands. researchgate.net Similarly, compounds like 4-(2-chloroethyl)morpholine (B1582488) and 1-(2-chloroethyl)piperidine (B1294334) are utilized to introduce morpholine (B109124) and piperidine (B6355638) functionalities, respectively, into a ligand framework. rsc.org
Another significant class of precursors is the N-(R)-chloroethyl imidazolium (B1220033) salts. acs.org These compounds offer three potential reactive sites: the chloro group for nucleophilic substitution, the potential for an elimination reaction to form a vinyl group, and the imidazolium ring for carbene formation. acs.org This multifunctionality allows for the synthesis of diverse ligand types, including pincer ligands where a central donor atom is flanked by two other coordinating groups. acs.org
The synthesis of telluroether ligands also frequently employs chloroethyl precursors. For example, ligands have been successfully prepared by reacting sodium aryl tellurides (ArTeNa) with molecules such as 2-chloroethylphenylsulfide or 4-bromo-1-(2-chloroethyl)-1H-pyrazole. rsc.org A tridentate telluroether amine ligand has been synthesized from bis(2-chloroethyl)amine (B1207034) hydrochloride and a sodium aryl telluride. rsc.org
The table below summarizes various chloroethyl precursors and the types of ligands synthesized from them.
| Chloroethyl Precursor | Resulting Ligand Type | Donor Atoms | Reference |
| N-{2-(chloroethyl)}pyrrolidine | N,Se- and N,S-bidentate | N, Se, S | researchgate.net |
| N-(R)-chloroethyl imidazolium salts | PCP pincer ligands, N-heterocyclic carbenes | P, C | acs.org |
| 2-Chloroethylphenylsulfide | S,Te-bidentate | S, Te | rsc.org |
| 4-(2-Chloroethyl)morpholine | N,Te-bidentate | N, Te | rsc.org |
| 1-(2-Chloroethyl)piperidine | N,Te-bidentate | N, Te | rsc.org |
| bis(2-Chloroethyl)amine hydrochloride | N,Te,N-tridentate (pincer) | N, Te | rsc.org |
These examples underscore the modularity that chloroethyl-functionalized precursors afford in ligand design, enabling the creation of ligands with precise donor sets and geometries for coordination with a variety of metal ions.
Catalytic Applications of Metal Complexes Derived from Chloroethyl Ligands
The structural diversity of metal complexes derived from chloroethyl-functionalized ligands directly translates into a broad spectrum of catalytic applications. The ability to fine-tune the ligand's steric and electronic properties allows for the optimization of catalytic activity and selectivity for specific organic transformations.
Palladium complexes of ligands derived from chloroethyl precursors have shown significant efficacy in cross-coupling reactions. For example, palladium(II) complexes of N,Se- and N,S-bidentate ligands synthesized from N-{2-(chloroethyl)}pyrrolidine have been successfully employed as catalysts in Suzuki-Miyaura and Heck C-C coupling reactions. researchgate.net These catalysts have demonstrated high turnover numbers (TONs), indicating their efficiency. researchgate.net Similarly, palladium complexes featuring telluroether Schiff base ligands, prepared using chloroethyl-containing precursors, have also been utilized in Suzuki-Miyaura and Heck coupling reactions. rsc.org
Ruthenium complexes of these ligands have also proven to be effective catalysts. Ruthenium(II) complexes with N,Se- and N,S-bidentate ligands are promising for the catalytic oxidation of alcohols, again with high TONs. researchgate.net This highlights the versatility of the same ligand scaffold to promote different types of catalytic transformations when coordinated to different metal centers.
Gold and silver complexes with tripodal bis(imidazole) thioether ligands have been investigated as catalysts for the oxidation of alkenes. nih.gov In particular, gold(I) and silver(I) complexes were found to be active catalysts for the oxidative cleavage of biphenyl (B1667301) ethylene (B1197577), with a cationic silver(I) complex showing the highest conversion rate. nih.gov
The table below provides a summary of the catalytic applications of metal complexes derived from chloroethyl-functionalized ligands.
| Metal | Ligand Type | Catalytic Reaction | Key Findings | Reference |
| Palladium | N,Se- and N,S-bidentate | Suzuki-Miyaura & Heck Coupling | Good conversions and high TONs (up to 1.58 x 10⁴ for Suzuki-Miyaura). | researchgate.net |
| Palladium | Telluroether Schiff base | Suzuki-Miyaura & Heck Coupling | Complexes with longer alkyl chains showed higher catalytic activity. | rsc.org |
| Ruthenium | N,Se- and N,S-bidentate | Oxidation of Alcohols | Promising catalysts with high TONs (up to 9.4 x 10⁴). | researchgate.net |
| Gold(I) | Tripodal bis(imidazole) thioether | Oxidation of Alkenes | Active catalyst for oxidative cleavage. | nih.gov |
| Silver(I) | Tripodal bis(imidazole) thioether | Oxidation of Alkenes | Cationic complex was the most active with 80% conversion. | nih.gov |
The development of metal complexes with chloroethyl-derived ligands represents a dynamic area of research. The ease of synthesis and functionalization of these ligands, coupled with the diverse reactivity of their metal complexes, positions them as valuable tools in the ongoing development of novel and efficient catalysts for a wide range of organic transformations. mdpi.com
Biological Interactions and Mechanistic Toxicology of 2 Chloroethyl Formate Analogs and Derivatives
Anti-tumor and Cytotoxic Activity Studies
N-Phenyl-N'-(2-chloroethyl)ureas as Antineoplastic Agents
N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) have emerged as a promising class of antineoplastic agents. nih.govnih.gov These compounds are designed as "soft" alkylating agents, a result of molecular hybridization of potent chemotherapeutics like carmustine (B1668450) and chlorambucil. cdnsciencepub.com Research has led to the synthesis of various CEU analogs with potent growth inhibitory activity against several human cancer cell lines, including colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF-7). nih.govulaval.ca
The antiproliferative activity of these compounds is often evaluated by their GI50 or IC50 values, which represent the concentration required to inhibit cell growth by 50%. ulaval.caacs.org Studies have shown that certain CEU derivatives exhibit GI50 values in the nanomolar range, making them significantly more potent than earlier analogs. nih.govulaval.ca The structural features of CEUs, such as substituents on the phenyl ring, play a crucial role in their cytotoxic potency. For instance, the introduction of an ω-hydroxyl group on an alkyl chain attached to the phenyl ring has been shown to enhance antitumoral activity. nih.gov
Below is a table summarizing the growth inhibitory activity of selected N-Phenyl-N'-(2-chloroethyl)urea derivatives on various cancer cell lines.
| Compound | Cancer Cell Line | GI50 (µM) |
| 1f | HT-29 | 0.25 |
| M21 | 0.30 | |
| MCF-7 | 0.28 | |
| 1g | HT-29 | 0.32 |
| M21 | 0.35 | |
| MCF-7 | 0.33 | |
| 1h | HT-29 | 0.29 |
| M21 | 0.31 | |
| MCF-7 | 0.30 | |
| 2f | HT-29 | 0.45 |
| M21 | 0.55 | |
| MCF-7 | 0.50 | |
| 3e | HT-29 | 0.60 |
| M21 | 0.70 | |
| MCF-7 | 0.65 |
Data sourced from multiple studies on N-Phenyl-N'-(2-chloroethyl)ureas. nih.govnih.gov
Microtubule Disruption as a Mechanism of Action
A primary mechanism by which N-Phenyl-N'-(2-chloroethyl)ureas exert their anticancer effects is through the disruption of microtubule dynamics. scholaris.canih.gov Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. ulaval.ca
CEUs act as microtubule-disrupting agents by covalently binding to β-tubulin, a key protein component of microtubules. nih.govnih.gov Specifically, the 2-chloroethylurea (B1347274) moiety of these compounds alkylates an amino acid residue near the colchicine-binding site on β-tubulin. nih.govscholaris.ca This binding event disrupts the normal process of microtubule polymerization and depolymerization, leading to a cascade of cellular consequences. scholaris.caulaval.ca
The disruption of the microtubule network triggers cell cycle arrest, typically in the G2/M phase, preventing cancer cells from completing mitosis. nih.govnih.govulaval.ca This mitotic arrest is a major contributor to the cytotoxic effects of CEUs and ultimately leads to apoptosis, or programmed cell death. scholaris.ca Furthermore, the disruption of microtubules can also induce anoikis, a form of apoptosis that occurs when cells detach from the extracellular matrix. scholaris.ca
Angiogenesis Inhibition Studies
In addition to their direct cytotoxic effects on tumor cells, certain analogs of 2-chloroethyl formate (B1220265) have demonstrated anti-angiogenic properties. scholaris.ca Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. nih.gov
The anti-angiogenic activity of these compounds is linked to their ability to interfere with key signaling pathways involved in blood vessel formation. nih.gov For instance, N-phenyl-N'-(2-chloroethyl)ureas have been shown to inhibit the motility of cancerous cells in vitro and exhibit anti-angiogenic activity in vivo. scholaris.ca The disruption of the microtubule network by these compounds can impact the integrity and organization of focal adhesion contacts, which are crucial for cell migration and the formation of new vascular structures. scholaris.ca While the precise mechanisms are still under investigation, the ability to inhibit angiogenesis adds another dimension to the anti-cancer profile of these compounds.
Modulation of Tumor Cell Resistance Mechanisms
A significant challenge in cancer chemotherapy is the development of drug resistance in tumor cells. Encouragingly, studies have indicated that N-Phenyl-N'-(2-chloroethyl)ureas may be effective against certain drug-resistant cancer cells. scholaris.ca
These compounds have been shown to maintain their efficacy in cells that overexpress P-glycoprotein, a membrane protein that actively pumps chemotherapeutic drugs out of the cell, conferring multi-drug resistance. scholaris.ca Additionally, CEUs have demonstrated activity in cells with an overexpressed anti-apoptotic protein, Bcl-2, which can protect cancer cells from undergoing programmed cell death. scholaris.ca
Furthermore, research has shown that some aryl chloroethyl ureas can covalently bind to and inhibit thioredoxin-1 (TRX1), a protein involved in cellular redox balance and associated with chemoresistance. cdnsciencepub.com By targeting these resistance mechanisms, CEUs represent a promising avenue for treating tumors that have become refractory to other anticancer agents. scholaris.ca
Amino Acid Linked Phosphoryl Nitrogen Mustard Derivatives
Another class of compounds with a 2-chloroethyl moiety that has been investigated for anti-tumor activity is the amino acid-linked phosphoryl nitrogen mustard derivatives. tandfonline.com Nitrogen mustards are a well-established class of alkylating agents used in cancer chemotherapy. nih.gov By linking the nitrogen mustard group to amino acids via a phosphoryl diamide (B1670390) bridge, researchers have aimed to create novel compounds with improved therapeutic profiles. tandfonline.commodernscientificpress.com
Preliminary studies have indicated that some of these derivatives possess good antitumor activities. tandfonline.com The rationale behind this approach is that the amino acid moiety may facilitate the transport of the cytotoxic nitrogen mustard into cancer cells, potentially increasing selectivity and reducing systemic toxicity. mdpi.com The phosphoryl group is also thought to modulate the reactivity of the nitrogen mustard, potentially enhancing its selectivity towards tumor cells. modernscientificpress.com Further research is ongoing to fully elucidate the structure-activity relationships and therapeutic potential of these complex derivatives. acs.orgfrontiersin.org
4-Anilinoquinazoline (B1210976) Scaffolds with Chloromethyl Groups
The 4-anilinoquinazoline scaffold is a well-known pharmacophore in the development of targeted cancer therapies, particularly as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govugr.es The introduction of a chloromethyl group at the 2-position of the quinazoline (B50416) ring has led to the synthesis of novel derivatives with promising in vitro anticancer activity. mdpi.comnih.gov
These compounds have been evaluated against various cancer cell lines, including human hepatoma (HepG2), breast cancer (MDA-MB-468), and colorectal cancer (HCT-116) cells. mdpi.comiajpr.com The results from these studies suggest that the 2-chloromethyl-4-anilinoquinazoline derivatives can effectively inhibit the proliferation of these cancer cells. mdpi.comekb.eg The chloromethyl group is believed to act as a reactive handle that can form covalent bonds with target proteins, potentially leading to irreversible inhibition and enhanced potency. acs.org
Below is a table showing the in vitro antiproliferative activities (IC50) of two novel 4-anilinoquinazoline derivatives against different cancer cell lines.
| Compound | HepG2 (µM) | MDA-MB-468 (µM) | HCT-116 (µM) |
| 9 | 1.83 | 3.25 | 2.17 |
| 10 | 4.62 | 7.81 | 5.34 |
| Gefitinib (Control) | 15.7 | >50 | >50 |
Data adapted from research on 4-anilinoquinazoline derivatives. mdpi.com
Oxidative Stress and Inflammatory Responses
The cellular damage inflicted by analogs of 2-chloroethyl formate, particularly sulfur mustard analogs like 2-chloroethyl ethyl sulfide (B99878) (CEES), is significantly mediated by the induction of oxidative stress and subsequent inflammatory responses. This cascade of events involves complex signaling pathways that ultimately lead to tissue injury.
Mechanisms Induced by Sulfur Mustard Analogs (e.g., 2-chloroethyl ethyl sulfide)
Exposure to 2-chloroethyl ethyl sulfide (CEES), a monofunctional analog of sulfur mustard, triggers a state of oxidative stress within affected cells. nih.gov This is primarily initiated by the depletion of intracellular glutathione (B108866) (GSH), a crucial antioxidant that protects cells from oxidative damage. tandfonline.comnih.gov The reduction in GSH levels leads to an accumulation of reactive oxygen species (ROS), which in turn causes oxidative damage to vital cellular macromolecules, including lipids, proteins, and DNA. nih.govnih.gov
Role of Transcription Factors (AP-1, NF-kB) and Kinases (MAPKs, Akt)
The oxidative stress induced by CEES serves as a trigger for the activation of several key signaling pathways that regulate inflammation. nih.gov Among the most critical are the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.govnih.gov Exposure to CEES leads to the phosphorylation and activation of all three major MAPK families: extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 kinases. nih.gov Similarly, the Akt kinase is activated via phosphorylation at its key residues, Ser473 and Thr308. nih.gov
These activated kinases, in turn, regulate the activity of downstream transcription factors, most notably activator protein-1 (AP-1) and nuclear factor-kappa B (NF-kB). nih.govnih.gov AP-1, which is composed of proteins from the Fos and Jun families, and NF-kB are crucial regulators of genes involved in the inflammatory response. plos.orgallenpress.com CEES exposure has been shown to cause the activation of both AP-1 and NF-kB. nih.govplos.org The activation of NF-kB involves the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. nih.gov
The activation of these signaling cascades—MAPKs/Akt and subsequently AP-1/NF-kB—leads to the increased expression of pro-inflammatory mediators. nih.govnih.gov These include enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as matrix metalloproteinase-9 (MMP-9), which contribute to the inflammation, microvesication, and tissue injury characteristic of sulfur mustard analog exposure. nih.govnih.gov
Table 1: Key Molecules in CEES-Induced Oxidative Stress and Inflammatory Signaling
| Category | Molecule | Role in CEES-Induced Toxicity |
|---|---|---|
| Antioxidant | Glutathione (GSH) | Depleted by CEES, leading to oxidative stress. tandfonline.comnih.gov |
| Reactive Species | Reactive Oxygen Species (ROS) | Increased levels cause damage to lipids, proteins, and DNA. nih.govnih.gov |
| Kinases | MAPKs (ERK, JNK, p38) | Activated by oxidative stress, leading to downstream signaling. nih.gov |
| Akt | Activated via phosphorylation, involved in inflammatory pathways. nih.gov | |
| Transcription Factors | AP-1 | Activated by MAPKs, regulates inflammatory gene expression. nih.govplos.org |
| NF-kB | Activated via IκBα degradation, a key regulator of inflammation. nih.govplos.org | |
| Inflammatory Mediators | COX-2, iNOS, MMP-9 | Upregulated by AP-1 and NF-kB, contributing to tissue injury. nih.govnih.gov |
Mitigation Strategies with Neutralizing Agents
Given the central role of oxidative stress and alkylation in the toxicity of CEES, strategies to mitigate its effects have focused on the use of neutralizing agents. These agents aim to either directly detoxify CEES or counteract the downstream inflammatory cascade.
Another promising neutralizing agent is methimazole (B1676384) (MIZ), an FDA-approved drug. nih.govnih.gov Studies have demonstrated that MIZ can effectively reduce the cytotoxicity, increase cell adhesion, and decrease apoptosis in human keratinocytes exposed to CEES. nih.govresearchgate.netacs.org MIZ appears to exert its protective effects by selectively reacting with CEES to form a non-toxic conjugate, 2-(2-(ethylthio)ethylthio)-1-methyl-1H-imidazole (EEMI). nih.govnih.gov This direct neutralization of CEES prevents it from alkylating crucial biomolecules and initiating the cascade of cellular damage. nih.gov The effectiveness of nucleophilic compounds like MIZ highlights a viable therapeutic approach to mitigate the harmful effects of sulfur mustard analogs. nih.govacs.org
Anti-biofilm and Quorum Sensing Modulation
Beyond their toxicological profiles, derivatives of this compound are also being investigated for their potential to interfere with bacterial communication and community formation, which are critical for the pathogenicity of many bacteria.
Evaluation of 2-Chloroethyl (methylsulfonyl) methanesulfonate (B1217627) (Clomesone)
2-Chloroethyl (methylsulfonyl) methanesulfonate, also known as Clomesone, has been the subject of studies evaluating its biological activities, including its potential to modulate bacterial biofilm formation and quorum sensing (QS). researchgate.netrsc.orgconicet.gov.ar Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. nih.gov Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density, and it is often crucial for biofilm formation and the production of virulence factors. frontiersin.orgplos.org
Research has explored the function of Clomesone and related methanesulfonate complexes in interfering with these bacterial processes. researchgate.netrsc.org Studies have shown that a derivative of Clomesone, trifluoroethyl methansulfonate (methylsulfonyl) (TFMSMS), can partially inhibit the growth and biofilm formation of both Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net Furthermore, this research provided the first evidence of a methansulfonate complex interfering with the quorum sensing system in Gram-negative bacteria. researchgate.net This suggests that compounds structurally related to this compound may serve as scaffolds for the development of novel anti-biofilm and anti-quorum sensing agents.
Antimicrobial Properties of Organophosphorus Derivatives
The core structure of this compound can be incorporated into more complex molecules, such as organophosphorus heterocycles, to generate compounds with potential antimicrobial properties. A variety of novel phosphorus-containing heterocyclic compounds featuring a 2-chloroethyl group have been synthesized and evaluated for their biological activity. nih.gov
These synthetic efforts have yielded compounds such as 2-(2"-chloroethyl)-substituted dibenzo[d,g] nih.govnih.govplos.orgdioxaphosphocin 6-oxides, 1,3,2-benzoxazaphosphorine 2-oxides, and 1,3,2-benzodiazaphosphole 2-oxides. nih.gov Screening of these organophosphorus derivatives has revealed significant antimicrobial activity against a range of microorganisms. nih.gov For instance, they have been tested against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungi Aspergillus niger and Helminthosporium oryzae. nih.gov The promising results from these screenings indicate that the incorporation of the 2-chloroethyl moiety into an organophosphorus scaffold can be a viable strategy for the development of new antimicrobial agents. ekb.eg
DNA Damage and Alkylation Mechanisms (for analogs)
The cytotoxic effects of sulfur mustard (SM) and its analogs are largely attributed to their ability to damage DNA through alkylation. nih.gov This process can be initiated either by direct alkylation of DNA by the mustard compound or through oxidative stress. nih.gov While bifunctional agents like SM can form both monoadducts and cross-links with DNA, monofunctional analogs such as 2-chloroethyl ethyl sulfide (CEES) can only form monoadducts due to having a single reactive chloroethyl group. nih.govoup.com Despite this, CEES is frequently used in research as it produces DNA adducts and pathological lesions similar to those caused by SM. nih.govnih.govresearchgate.net The resulting DNA damage, including the formation of adducts and subsequent strand breaks during repair processes, can interfere with DNA replication and transcription, leading to cellular toxicity. oup.comresearchgate.net
Alkylation Reactions of Sulfur Mustard Analogs
Sulfur mustard and its analogs are potent alkylating agents that react with a variety of biological molecules, including DNA, RNA, and proteins. oup.com The primary mechanism of DNA alkylation involves an intramolecular cyclization reaction where a chloroethyl side chain forms a highly reactive, positively charged cyclic sulfonium (B1226848) ion. nih.govoup.com This intermediate then rapidly reacts with nucleophilic sites on DNA bases. oup.com
The major site of alkylation on DNA is the N7 position of guanine (B1146940). researchgate.net This reaction leads to the formation of a 7-(2-hydroxyethylthioethyl) guanine (HETEG) monoadduct. oup.com Another significant monoadduct is 3-(2-hydroxyethylthioethyl) adenine (B156593) (HETEA), formed by alkylation at the N3 position of adenine. oup.com While monofunctional analogs like CEES can only form these monoadducts, bifunctional sulfur mustards can undergo a second reaction, leading to the formation of di-(2-guanin-7-yl-ethyl)-sulfide, an interstrand cross-link between two guanine bases. oup.com Although DNA cross-links are a significant contributor to the cytotoxicity of bifunctional mustards, the formation of monoadducts by compounds like CEES is also a major cause of their toxic effects. oup.comresearchgate.net
The alkylation of DNA by these agents can lead to both direct DNA damage and secondary damage through the generation of reactive oxygen species (ROS), which causes oxidative stress and oxidative DNA damage. nih.govnih.gov Studies have shown that exposure to CEES induces the phosphorylation of H2A.X and p53, which are markers of DNA damage. nih.govnih.gov
Formation of Aziridinium (B1262131) Intermediates
The formation of a reactive intermediate is a critical step in the mechanism of action for nitrogen mustards, which are structural analogs of sulfur mustards. nih.gov For nitrogen mustards, this intermediate is a cyclic aziridinium ion. nih.govwikipedia.org This process occurs through an intramolecular SN2 reaction where the nitrogen atom displaces a chloride ion, forming the three-membered aziridinium ring. nih.govmdpi.com
This aziridinium ion is a potent electrophile and is the species that directly alkylates DNA. nih.govmdpi.com The formation of this intermediate is considered the activation step for the drug. nih.govacs.org Once formed, the aziridinium ion is attacked by a nucleophilic site on DNA, most commonly the N7 of guanine. researchgate.netwikipedia.org In the case of bifunctional nitrogen mustards, this process can repeat, allowing the agent to form a second aziridinium ion and subsequently react with another DNA base to create interstrand or intrastrand cross-links. wikipedia.orgnih.gov
The stability and reactivity of the aziridinium intermediate can be influenced by factors such as the solvent environment. nih.govacs.orgtandfonline.com Computational studies have shown that the presence of water molecules can stabilize the aziridinium ion and affect the energy barrier for its formation. tandfonline.com This mechanism of activation via a cyclic intermediate is a shared feature between sulfur and nitrogen mustards, with the former forming a sulfonium ion and the latter an aziridinium ion.
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes with Improved Sustainability
The traditional synthesis of 2-chloroethyl formate (B1220265) often involves processes such as the chlorination of ethyl formate. smolecule.com One documented method involves the reaction of atomic chlorine with ethyl formate, initiated by UV photolysis, which yields 2-chloroethyl formate as one of several products. acs.orgresearchgate.net However, there is a growing interest in developing greener and more sustainable synthetic routes for this and related compounds. smolecule.com
Future research is focused on aligning the production of this compound with the principles of green chemistry. This involves exploring alternative reagents and reaction conditions that are less hazardous and more energy-efficient. For instance, the development of catalytic systems that can achieve high selectivity and yield under milder conditions is a key objective. Drawing inspiration from green production methods for other chlorinated organic chemicals, future routes could prioritize the use of readily available, safer raw materials and processes that minimize the generation of polluting byproducts. google.com The exploration of non-traditional solvents or even solvent-free conditions represents another promising avenue for enhancing the sustainability of its synthesis.
Advanced Computational Approaches for Predictive Modeling
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of reactive chemical species like this compound. Advanced theoretical methods are being employed to model reaction kinetics, mechanisms, and molecular properties, thereby guiding experimental work.
High-level ab initio calculations and Rice-Ramsperger-Kassel-Marcus (RRKM)/master equation theory have been used to investigate the kinetics and product distribution of the gas-phase reaction between atomic chlorine and ethyl formate, providing fundamental insights into the formation of this compound. researchgate.net Furthermore, Density Functional Theory (DFT) is widely applied to study the structural, vibrational, and electronic properties of related chloroethyl compounds. researchgate.netnih.gov These computational models can predict key characteristics that govern reactivity, such as:
Molecular Electrostatic Potential (MEP): To identify sites susceptible to electrophilic or nucleophilic attack. nih.gov
Frontier Molecular Orbitals (HOMO-LUMO): To understand charge transfer interactions and kinetic stability. nih.gov
Natural Bond Orbital (NBO) Analysis: To investigate bonding interactions and charge distribution within the molecule. nih.gov
By using these predictive models, researchers can screen potential synthetic pathways, understand degradation mechanisms, and design new molecules with desired properties without the need for extensive and resource-intensive laboratory experiments.
Table 1: Computational Methods in the Study of this compound and Related Compounds
| Computational Method | Application | Research Focus | Reference |
| Ab initio / RRKM Theory | Reaction Kinetics & Mechanism | Modeling the gas-phase synthesis of this compound. | researchgate.net |
| Density Functional Theory (DFT) | Structural & Electronic Properties | Characterizing molecular geometry, vibrational spectra, and reactivity. | researchgate.netnih.gov |
| Hirshfeld Surface Analysis | Intermolecular Interactions | Investigating packing and non-covalent interactions in the solid state. | researchgate.net |
| Data-Driven Modeling | Structure-Activity Relationships | Predicting biological activity based on structural features. | mdpi.com |
Exploration of New Catalytic Applications
While this compound is primarily known as a reagent or intermediate, research into its role in catalytic processes is an emerging field. smolecule.com It can be a reactant in catalyzed syntheses, such as the production of the insecticide fenoxycarb, which utilizes a composite catalyst. google.com
More broadly, the catalytic transformation of related 2-chloroethyl compounds is an area of active research, suggesting potential future applications. A significant focus is on environmental catalysis, particularly the degradation of hazardous materials. For example, bifunctional metal-organic framework (MOF) catalysts have been developed for the selective oxidation of 2-chloroethyl ethyl sulfide (B99878) (CEES), a simulant for sulfur mustard gas. sciopen.comeurekalert.org Other approaches include the photocatalytic oxidation of CEES over titanium dioxide (TiO₂) and the use of robust, solvent-free solid catalysts for its removal from the air. nih.govnih.gov These studies on catalytically breaking down structurally similar compounds highlight a potential application for this compound as a substrate in developing new environmental remediation technologies.
Design of Bio-Active Compounds with Enhanced Selectivity
The 2-chloroethyl group is a key structural motif and reactive intermediate used in the design of new therapeutic agents. Its inclusion in a molecular structure can lead to significant biological activity. Research is actively pursuing the synthesis of novel compounds where a 2-chloroethyl moiety is reacted with a core molecule to create derivatives with enhanced potency and selectivity. mdpi.comeurjchem.combenthamdirect.com
One prominent strategy involves incorporating an N-phenyl-N′-(2-chloroethyl)urea group into molecules to create potent tubulin inhibitors for cancer therapy. nih.gov Similarly, the bis(2-chloroethyl)amine (B1207034) group is a well-known pharmacophore in antitumor drugs like cyclophosphamide. nih.govresearchgate.net The chlorine atoms in these structures allow for alkylating reactions with biological macromolecules, leading to cytotoxic effects. By strategically modifying the core structures to which the 2-chloroethyl group is attached, scientists aim to improve targeting of cancer cells while minimizing effects on healthy tissue.
Table 2: Examples of Bio-active Compound Classes Derived from 2-Chloroethyl Precursors
| Bio-active Compound Class | Precursor Moiety | Therapeutic Target/Activity | Reference |
| Tubulin Inhibitors | N-phenyl-N′-(2-chloroethyl)urea | Anticancer | nih.gov |
| Phosphoryl Nitrogen Mustards | bis(2-chloroethyl)amine | Antitumor, Virucidal | researchgate.net |
| Substituted Pyrimidines | 5-(2-chloroethyl) chain | Antiproliferative | mdpi.com |
| Phosphorylated Stavudine Derivatives | bis(2-chloroethyl)phosphoramidic dichloride | Antibacterial, Antioxidant | eurjchem.com |
| Substituted Phthalazinones | 4-(2-chloroethyl)morpholine (B1582488) | Potential Kinase Inhibitors | beilstein-journals.org |
Comprehensive Environmental Risk Assessment and Remediation Technologies
The environmental profile of this compound is a critical area of ongoing and future research. As a chlorinated organic compound, it is recognized as a substance requiring careful management due to its corrosive nature and potential for environmental impact. solubilityofthings.comenvironmentclearance.nic.in
A comprehensive environmental risk assessment involves evaluating both its potential toxicity and the level of environmental exposure. nih.gov Methodologies applied to related compounds, such as tris(2-chloroethyl) phosphate (B84403) (TCEP), provide a framework for this assessment. frontiersin.orgepa.gov This process calculates a risk quotient (RQ) by comparing the predicted no-effect concentration (PNEC), derived from toxicological studies, with the measured or predicted environmental concentration (PEC). frontiersin.org The environmental fate of this compound likely involves degradation pathways such as hydrolysis in water and reaction with hydroxyl radicals in the atmosphere, similar to other chloroformates. nih.gov
Should contamination occur, various remediation technologies are available for chlorinated compounds. Conventional methods include pump-and-treat systems for contaminated groundwater and in-situ flushing. researchgate.netclu-in.org Emerging and more advanced technologies are also being explored, such as the in-situ degradation of chlorinated solvents using stabilized zero-valent iron (ZVI) nanoparticles, which can proactively attack pollutants in source zones. scispace.com Furthermore, the catalytic degradation methods mentioned previously, developed for compounds like CEES, represent a promising frontier for the targeted remediation of this compound and related chemicals. sciopen.comnih.gov
Q & A
Q. What are the recommended methodologies for synthesizing 2-chloroethyl formate with high purity?
- Methodology : Use esterification of formic acid with 2-chloroethanol under anhydrous conditions, catalyzed by sulfuric acid or p-toluenesulfonic acid. Monitor reaction progress via gas chromatography (GC) with flame ionization detection (FID) to confirm purity (>98%) .
- Characterization : Employ nuclear magnetic resonance (NMR) (¹H and ¹³C) for structural confirmation and mass spectrometry (MS) for molecular ion verification. Purity validation via GC-FID with internal standards is critical .
Q. How should this compound be handled to mitigate toxicity risks in laboratory settings?
- Safety Protocols : Store in inert, airtight containers under nitrogen to prevent hydrolysis. Use fluorinated rubber gloves (0.7 mm thickness) and NIOSH-approved respirators with ABEK filters during handling. Ensure fume hoods with ≥100 fpm face velocity are used for all manipulations .
- First Aid : Immediate decontamination with 0.9% saline for eye exposure and soap-water washing for skin contact. Monitor for delayed symptoms due to alkylating properties .
Q. What analytical techniques are most effective for quantifying trace impurities in this compound?
- GC-MS : Optimize using a polar capillary column (e.g., DB-WAX) to resolve formate esters and chlorinated byproducts. Calibrate with certified reference materials (CRMs) for accuracy .
- HPLC : Reverse-phase C18 columns with UV detection at 210 nm can detect hydrolyzed products (e.g., formic acid and 2-chloroethanol). Validate with spiked recovery tests (85–115% recovery range) .
Advanced Research Questions
Q. How can conflicting data on the environmental persistence of this compound be resolved?
- Data Reconciliation : Compare hydrolysis rates under varying pH and temperature using OECD 111 guidelines. For example, hydrolysis half-lives range from 12 hours (pH 9, 25°C) to 30 days (pH 5, 10°C), explaining discrepancies in field studies .
- Advanced Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways. Validate with experimental data from soil microcosms spiked with ¹⁴C-labeled compound .
Q. What experimental designs optimize the study of this compound’s reactivity in nucleophilic substitution reactions?
- Kinetic Studies : Use stopped-flow spectrophotometry to track reaction rates with nucleophiles (e.g., thiosulfate or amines) in aprotic solvents. Calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots .
- Competitive Reactivity : Compare leaving group efficiency (formate vs. chloroethyl) using isotopic labeling (e.g., ¹⁸O in formate) and MS fragmentation patterns .
Q. How can researchers address inconsistencies in reported genotoxicity profiles of this compound?
- Mechanistic Clarification : Conduct Ames tests with TA98 and TA100 strains ± metabolic activation (S9 mix). Cross-validate with comet assays on human lymphocyte cultures to distinguish direct DNA alkylation vs. oxidative damage .
- Dose-Response Analysis : Use benchmark dose (BMD) modeling to identify thresholds for clastogenic effects. Account for metabolic detoxification pathways (e.g., glutathione conjugation) using hepatocyte co-cultures .
Methodological Best Practices
Q. Ensuring Reproducibility in Degradation Studies
- Documentation : Follow CONSORT-EHEALTH guidelines for detailing experimental conditions (e.g., light exposure, agitation speed). Publish raw chromatograms and calibration curves as supplementary data .
- Negative Controls : Include solvent-only and heat-inactivated enzyme controls in biodegradation assays to rule out abiotic degradation .
Q. Resolving Spectral Overlaps in Analytical Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
